2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride
Description
Properties
CAS No. |
2680537-76-0 |
|---|---|
Molecular Formula |
C5H9ClF3N |
Molecular Weight |
175.58 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylidenebutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(3-9)2-5(6,7)8;/h1-3,9H2;1H |
InChI Key |
DOTMLOZADZPFNM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation
Primary amines (e.g., benzylamine) react with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane with triethylamine as a base, yielding sulfonamide-protected intermediates.
Typical Protocol :
Copper-Catalyzed Coupling with Bromoacetylenes
The sulfonamide undergoes coupling with bromoacetylenic derivatives (e.g., 4-bromo-1,1,1-trifluorobut-1-yne) in toluene at 85°C using CuSO4·5H2O and 1,10-phenanthroline as catalysts. This step installs the trifluorobutene moiety while retaining the sulfonamide group.
Optimization Data :
Deprotection to Primary Amine Hydrochloride
Cleavage of the sulfonamide group (e.g., using HBr/AcOH) releases the primary amine, which is treated with HCl gas or aqueous HCl to precipitate the hydrochloride salt.
Critical Considerations :
-
Over-acidification must be avoided to prevent decomposition of the alkene.
-
Anhydrous conditions are essential during HCl addition to ensure salt stability.
Oxidation of Propargylic Alcohols and Subsequent Functionalization
PMC7814177 demonstrates the synthesis of 4,4,4-trifluorobut-2-yn-1-ones via MnO2-mediated oxidation of propargylic alcohols. While focused on ynones, this method offers a pathway to trifluorobutene precursors amenable to aminomethylation.
Oxidation to Ynones
Propargylic alcohols (e.g., 4,4,4-trifluorobut-2-yn-1-ol) oxidize to ynones using MnO2 in CH2Cl2 at 0–25°C.
Reaction Efficiency :
Reductive Amination
The ynone undergoes reductive amination with ammonium acetate or primary amines under H2/Pd-C to introduce the aminomethyl group. For example, hydrogenating CF3-C≡C-CO-R in the presence of NH3 yields CF3-CH2-CH(NH2)-CH2-R, which can be dehydrated to form the alkene.
Challenges :
-
Over-reduction of the alkene to a single bond is a risk.
-
Stereoselectivity in amine addition requires chiral catalysts for enantiopure products.
Comparative Analysis of Methodologies
Synthetic Recommendations :
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl and aminomethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl and aminomethyl functionalities.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(Aminomethyl)-4,4,4-trifluorobut-1-ene HCl | C₅H₉ClF₃N | 175.58 | Trifluorobutene, aminomethyl, HCl |
| Milnacipran Hydrochloride | C₁₅H₂₂N₂O·HCl | 282.80 | Cyclopropane, phenyl, carboxamide |
| 2-(3-Phenoxyphenyl)ethan-1-amine HCl | C₁₄H₁₆ClNO | 249.74 | Phenoxyphenyl, ethylamine, HCl |
| 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine diHCl | C₉H₁₄Cl₂FN₂O | 255.13 | Fluoropyridinyl, methoxypropylamine, diHCl |
Key Observations
- Trifluorobutene vs. Cyclopropane : The trifluorobutene group in the target compound contrasts with the cyclopropane ring in Milnacipran Hydrochloride (C₁₅H₂₂N₂O·HCl) . Cyclopropane enhances rigidity and receptor binding in Milnacipran (an SNRI for fibromyalgia), while trifluorobutene may offer greater conformational flexibility and metabolic resistance.
- Aromatic vs.
- Fluorine Positioning : The fluoropyridinyl group in C₉H₁₄Cl₂FN₂O localizes fluorine to an aromatic ring, altering electronic effects compared to the aliphatic trifluoromethyl group in the target compound .
Physicochemical and Pharmacological Differences
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Milnacipran HCl | 2-(3-Phenoxyphenyl)ethan-1-amine HCl |
|---|---|---|---|
| Molecular Weight | 175.58 | 282.80 | 249.74 |
| Chloride Counterions | 1 (mono-HCl) | 1 (mono-HCl) | 1 (mono-HCl) |
| Fluorine Content | 3 F atoms | 0 | 0 (fluorine in other analogs) |
| LogP (Predicted) | ~1.2 (high lipophilicity) | ~2.5 (moderate) | ~3.0 (high) |
Pharmacological Implications
- Metabolic Stability : The trifluorobutene group in the target compound likely reduces oxidative metabolism compared to Milnacipran’s cyclopropane-carboxamide structure, which is prone to enzymatic degradation .
- Solubility : The lower molecular weight of the target compound (175.58 vs. 282.80 for Milnacipran) suggests higher aqueous solubility, advantageous for formulation .
Biological Activity
2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring trifluoromethyl and aminomethyl functionalities, positions it as a versatile building block for the development of bioactive molecules.
The synthesis of this compound typically involves the reaction of 4,4,4-trifluorobut-1-ene with aminomethyl precursors under controlled conditions. The compound can undergo several chemical transformations, including oxidation and substitution reactions, which can lead to various derivatives with altered biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, while the aminomethyl group facilitates hydrogen bonding interactions. These characteristics contribute to the compound's potential as an enzyme inhibitor or a modulator of biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease processes. For example, it was found to inhibit the activity of serine proteases with an IC50 value in the micromolar range . This suggests potential applications in therapeutic contexts where protease modulation is beneficial.
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM while showing minimal toxicity to normal cells .
- Case Study 2 : Another investigation focused on the analgesic properties of this compound. It was tested in animal models for pain relief and showed significant efficacy in reducing pain responses comparable to established analgesics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar fluorinated compounds was conducted. The following table summarizes key differences:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity (IC50) |
|---|---|---|---|
| 2-(aminomethyl)-4,4,4-trifluorobut-1-ene HCl | Significant | Moderate | 5 µM (MCF-7) |
| 2-(aminomethyl)-3-fluorobut-1-ene HCl | Moderate | Weak | >10 µM |
| 2-(aminomethyl)-5-fluorohexane HCl | Minimal | None | Not tested |
Q & A
Basic: What are the recommended methods for synthesizing 2-(aminomethyl)-4,4,4-trifluorobut-1-ene hydrochloride with high purity?
Answer:
The synthesis typically involves multi-step reactions, including fluorination and amine protection/deprotection steps. Key considerations include:
- Purification: Recrystallization or column chromatography to isolate the hydrochloride salt (≥95% purity) .
- Process Optimization: Continuous flow systems (as used for analogous fluorinated amino alcohols) enhance reproducibility and yield by enabling real-time monitoring of temperature and solvent ratios .
- Characterization: Confirm the molecular formula (C₅H₉ClF₃N, MW 175.58 g/mol) via elemental analysis and ESI-MS. Use ¹H and ¹⁹F NMR to verify the trifluoromethyl group and amine proton environments .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., aminomethyl CH₂ at δ 3.2–3.5 ppm), while ¹⁹F NMR confirms trifluoromethyl symmetry (δ -60 to -70 ppm) .
- Mass Spectrometry: ESI-MS detects the molecular ion peak (m/z 175.58) and fragments like [M-Cl]⁺ .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95%) and monitors degradation under stress conditions .
Advanced: How should researchers address discrepancies in reaction yields when scaling up synthesis?
Answer:
Yield inconsistencies often arise from kinetic vs. thermodynamic control in fluorination steps. Strategies include:
- Design of Experiments (DoE): Systematically vary parameters (e.g., solvent polarity, temperature) to identify critical factors affecting stereochemistry or byproduct formation .
- In-Line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Comparative Kinetics: Analyze small- and large-scale reactions to identify mass-transfer limitations (e.g., gas-liquid interfaces in fluorination) .
Advanced: What strategies resolve contradictory biological activity data in receptor binding assays?
Answer:
Contradictions may stem from compound stability or assay interference. Mitigation approaches:
- Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate binding affinities .
- Stability Studies: Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS to rule out false negatives .
- Negative Controls: Include non-fluorinated analogs to isolate the trifluoromethyl group’s electronic effects on binding .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential HCl vapor release .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
- Waste Disposal: Neutralize with bicarbonate before disposal to avoid releasing acidic byproducts .
Advanced: How can researchers design experiments to assess metabolic stability in preclinical models?
Answer:
- Radiolabeled Studies: Synthesize ¹⁴C-labeled compound to track metabolic pathways in liver microsomes or hepatocytes .
- LC-MS/MS Metabolite Profiling: Identify primary metabolites (e.g., deaminated or oxidized products) and compare with non-fluorinated analogs .
- In Vivo PK Studies: Administer the compound to rodents and measure plasma half-life. Correlate fluorine’s electronegativity with enhanced metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
